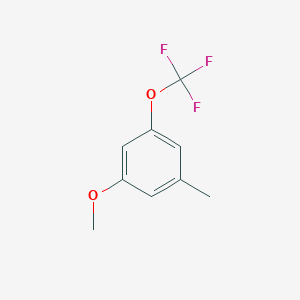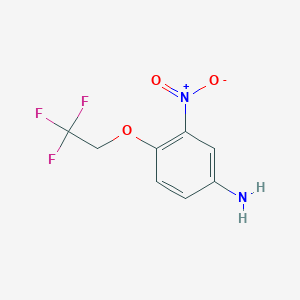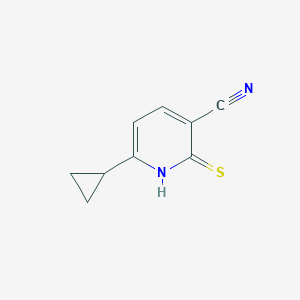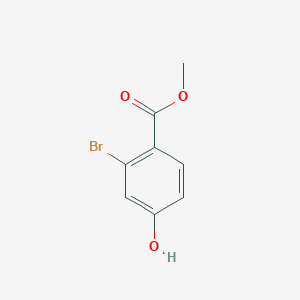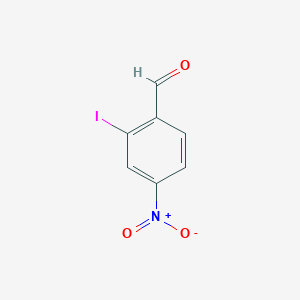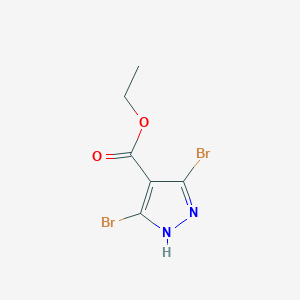
1-Bromo-2-chloro-5-fluoro-4-iodobenzene
Descripción general
Descripción
The compound 1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a halogenated benzene derivative, which is a class of compounds that have been extensively studied due to their various applications in chemical synthesis and industry. These compounds are characterized by the presence of halogen atoms (fluorine, chlorine, bromine, and iodine) attached to the benzene ring, which significantly alters their chemical and physical properties compared to benzene itself.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, often involves halogenation reactions where one or more hydrogen atoms of benzene are substituted by halogen atoms. The study on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene provides insights into the bromination reactions that could be relevant for the synthesis of related compounds. Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene and 4-[18F]fluorobromo- and [18F]fluoroiodobenzene through nucleophilic aromatic substitution reactions indicates the potential pathways for introducing various halogens onto the benzene ring.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is influenced by the presence and position of the halogen atoms on the benzene ring. The study on the relative importance of halogen bonding in 4-halotriaroylbenzenes suggests that halogen atoms can engage in interactions with other functional groups, affecting the overall molecular structure. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides detailed information on the vibrational frequencies and molecular geometry, which can be extrapolated to understand the structural aspects of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, primarily due to the reactivity of the halogen atoms. The palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes demonstrate the ability of these compounds to undergo coupling reactions with nucleophiles, forming heterocyclic compounds. This reactivity is crucial for the synthesis of complex organic molecules and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are significantly different from those of benzene due to the electronegative nature of the halogen atoms. The sonolysis study of monohalogenated benzenes reveals that the degradation mechanism and rate are influenced by the type of halogen present and its concentration. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of 1-bromo-3-fluorobenzene , provide a basis for understanding the electronic structure of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, which is essential for predicting its reactivity and interactions with other molecules.
Aplicaciones Científicas De Investigación
Vibrational Spectra Analysis
1-Bromo-2-chloro-5-fluoro-4-iodobenzene's applications include the study of vibrational spectra in ground and excited electronic states. Kwon et al. (2002) utilized mass-analyzed threshold ionization spectrometry to measure vibrational spectra of various halobenzene cations, including compounds similar to 1-bromo-2-chloro-5-fluoro-4-iodobenzene (C. H. Kwon, H.-L. Kim, & M. Kim, 2002).
Nucleophilic Substitution Mechanisms
The compound has been used to understand the mechanism of SNAr (nucleophilic aromatic substitution) reactions. Onyido and Hirst (1991) examined the interplay of steric and electronic factors affecting SNAr reactions, highlighting the role of compounds like 1-bromo-2-chloro-5-fluoro-4-iodobenzene in these processes (I. Onyido & J. Hirst, 1991).
Electrochemical Fluorination
This chemical also plays a role in the study of electrochemical fluorination of aromatic compounds. Horio et al. (1996) explored the side reactions during fluorination of halobenzenes, including compounds structurally related to 1-bromo-2-chloro-5-fluoro-4-iodobenzene (H. Horio et al., 1996).
Radiolysis in Aqueous Solutions
The compound's derivatives are useful in studying the radiolysis of aqueous solutions of dihalobenzenes. Naik and Mohan (2005) conducted studies on halide ion formation through radiolysis, where compounds like 1-bromo-2-chloro-5-fluoro-4-iodobenzene were relevant (D. B. Naik & H. Mohan, 2005).
Complex Formation Studies
1-Bromo-2-chloro-5-fluoro-4-iodobenzene is also significant in the study of complex formations with cyclodextrins in aqueous mediums. Takuma et al. (1990) examined the complex formation of cyclodextrin with various halobenzenes, indicating its significance in understanding molecular interactions (T. Takuma, T. Deguchi, & I. Sanemasa, 1990).
Conformational and Configurational Stability Studies
Research has also focused on the conformational and configurational stability of halogenated compounds. Schreiner et al. (2002) synthesized and separated optical antipodes of compounds structurally similar to 1-bromo-2-chloro-5-fluoro-4-iodobenzene, contributing to the understanding of chiral hydrocarbons (P. Schreiner et al., 2002).
Vapour Pressure Data Assessment
The compound is also significant in the assessment of vapor pressure data of isomorphous crystalline substances. Oonk et al. (1998) used 1-bromo-2-chloro-5-fluoro-4-iodobenzene to represent and assess vapor pressure data, a novel approach in physical chemistry (H. Oonk, P. V. D. Linde, J. Huinink, & J. Blok, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIBVSLSICCPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679209 | |
| Record name | 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-5-fluoro-4-iodobenzene | |
CAS RN |
1160574-56-0 | |
| Record name | Benzene, 1-bromo-2-chloro-5-fluoro-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



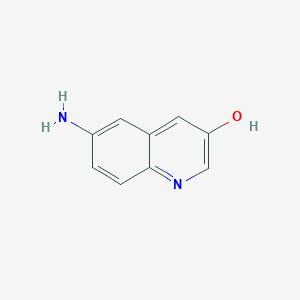

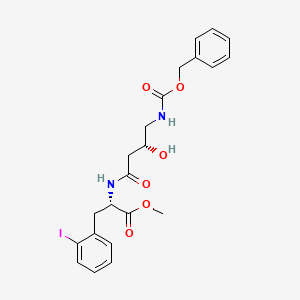
![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)
![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)
